MCTR3 - 1784701-63-8

MCTR3

Catalog Number: EVT-1470431
CAS Number: 1784701-63-8
Molecular Formula: C25H37NO5S
Molecular Weight: 463.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Maresin conjugates in tissue regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) synthesized from docosahexaenoic acid (DHA;) in macrophages. DHA is oxidized to maresin 1 (MaR1;), which is converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase, then to MCTR2 by γ-glutamyl transferase, and to MCTR3 by dipeptidase. MCTR3 accelerates tissue regeneration in planaria (1 and 100 nM) approximately as potently as MCTR2 and more potently than MCTR1. Pretreatment with MCTR3 prior to E. coli administration in mice reduces neutrophil infiltration, shortens the inflammatory resolution period, and increases phagocytosis of E. coli by macrophages. When administered at a dose of 100 ng 12h post E. coli infection in a mouse model of peritonitis, MCTR3 selectively reduces the amount of the eicosanoids PGD2, PGE2, PGF2α, and TXB2 in the exudate.

MCTR1 (13R-glutathionyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid)

  • Compound Description: MCTR1 is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that plays a crucial role in resolving inflammation and promoting tissue regeneration. It acts by limiting the recruitment of inflammatory cells, promoting tissue protective phenotypes, and stimulating the repair of damaged tissues. MCTR1 is a potent activator of human macrophage phagocytosis, a process essential for clearing infections. It is also involved in regulating vascular responses, countering the effects of pro-inflammatory mediators like Leukotriene D4 (LTD4).
  • Relevance: MCTR1 is the direct precursor of MCTR3 in the maresin conjugate in tissue regeneration (MCTR) biosynthetic pathway. MCTR1 shares a similar structure with MCTR3, differing only in the conjugated peptide moiety. While MCTR1 possesses a glutathione group, MCTR3 has a cysteine residue. This structural similarity translates to overlapping but distinct biological activities, with both compounds demonstrating potent anti-inflammatory and pro-resolving properties.

MCTR2 (13R-cysteinylglycinyl, 14S-hydroxy-4Z,7Z,9E,11E,13R,14S,16Z,19Z-docosahexaenoic acid)

  • Compound Description: MCTR2, another member of the MCTR family, is produced from MCTR1 through enzymatic cleavage of the glutathione moiety by γ-glutamyl transferase (GGT). Similar to other MCTRs, MCTR2 possesses potent anti-inflammatory and pro-resolving activities, contributing to the resolution of inflammation and tissue regeneration.
  • Relevance: MCTR2 serves as the direct metabolic intermediary between MCTR1 and MCTR3. Structurally, MCTR2 shares the core docosahexaenoic acid backbone with both MCTR1 and MCTR3, with a cysteinylglycine dipeptide attached. Dipeptidases further process MCTR2, removing the glycine to yield MCTR3. This shared biosynthetic pathway and structural similarity highlight the close relationship between these three MCTRs in modulating inflammation and promoting resolution.

13S,14S-eMaR (13S,14S-epoxy- 4Z,7Z,9E,11E,16Z,19Z-docosahexaenoic acid)

  • Compound Description: 13S,14S-eMaR is a key epoxide intermediate in the biosynthesis of MCTRs. It acts as a substrate for enzymes like LTC4S and GSTM4, leading to the formation of MCTR1.
  • Relevance: 13S,14S-eMaR is a crucial precursor for MCTR3 biosynthesis. Enzymes involved in the MCTR pathway, particularly LTC4S and GSTM4, exhibit a higher affinity for 13S,14S-eMaR compared to their traditional substrates in the cysteinyl leukotriene pathway. This preferential binding underscores the importance of 13S,14S-eMaR in directing DHA metabolism towards the production of pro-resolving MCTRs like MCTR3.

Leukotriene D4 (LTD4)

  • Compound Description: LTD4 is a potent pro-inflammatory mediator belonging to the cysteinyl leukotriene family. It is involved in various inflammatory responses, including airway constriction, vascular leakage, and leukocyte recruitment.
  • Relevance: While structurally dissimilar to MCTR3, LTD4 exhibits antagonistic effects on vascular function. MCTRs, including MCTR3, demonstrate the ability to counter-regulate LTD4-induced vascular actions. For instance, MCTR3 can mitigate LTD4-mediated vascular leakage and reduce LTD4-induced negative inotropic effects on heart rate. This functional antagonism suggests a regulatory interplay between these two mediators in modulating vascular tone and permeability during inflammation.

Resolvin D-series and E-series

  • Compound Description: Resolvins are a family of potent anti-inflammatory and pro-resolving mediators derived from omega-3 fatty acids like DHA and eicosapentaenoic acid (EPA). These mediators play crucial roles in promoting the resolution of inflammation, reducing pain, and enhancing tissue repair.
  • Relevance: While structurally distinct from MCTR3, resolvins share a functional connection in the context of inflammation resolution. Inhibiting specific enzymes within the MCTR biosynthetic pathway, such as LTC4S, can lead to an increase in the production of resolvins. This observation suggests a potential interplay between the biosynthetic pathways of these pro-resolving mediators, where modulation of one pathway can influence the production of mediators in another, highlighting the complex regulatory network governing the resolution of inflammation.

Protectin-CTR (PCTR3) and Resolvin-CTR (RCTR3)

  • Compound Description: PCTR3 and RCTR3, along with MCTR3, belong to a group of specialized pro-resolving mediators termed cysteinyl-specialized pro-resolving mediators (cys-SPMs). These molecules are recognized for their potent anti-inflammatory, pro-resolving, and tissue regenerative properties. They play significant roles in controlling infection, accelerating the resolution of inflammation, and promoting tissue repair.
  • Relevance: PCTR3 and RCTR3 are structurally and functionally similar to MCTR3. All three compounds share a conjugated cysteine residue and a similar mechanism of action, highlighting their close relationship in modulating inflammatory responses. Research has shown that these cys-SPMs share overlapping regulatory pathways, including the upregulation of TRAF3, a protein involved in regulating immune responses and cell survival. This shared regulatory mechanism emphasizes the interconnectedness of these mediators in promoting resolution and regeneration.
Source and Classification

MCTR3 is synthesized from docosahexaenoic acid through a series of enzymatic reactions involving several key enzymes, including glutathione S-transferase Mu 4 and γ-glutamyl transferase. It belongs to the class of specialized pro-resolving mediators, which are crucial in resolving inflammation and promoting healing after injury .

Synthesis Analysis

Methods and Technical Details

The synthesis of MCTR3 involves multiple steps starting from docosahexaenoic acid. The process can be summarized as follows:

  1. Initial Conversion: Docosahexaenoic acid undergoes oxidation to form maresin 1.
  2. Formation of MCTR1: Maresin 1 is converted to MCTR1 by the action of glutathione S-transferase Mu 4 or leukotriene C4 synthase.
  3. Intermediate Conversion: MCTR1 is then transformed into MCTR2 through the action of γ-glutamyl transferase.
  4. Final Conversion: Finally, dipeptidase catalyzes the conversion of MCTR2 into MCTR3 .

The total organic synthesis approach ensures high purity (>98%) and allows for detailed structural confirmation using nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure and Data

MCTR3 has a molecular formula that reflects its complex structure, characterized by specific stereochemical configurations. The compound exhibits diagnostic ions at m/z 191, 205, 235, and 343, with a parent ion at m/z 464. The ultraviolet absorbance characteristics indicate the presence of conjugated triene double bond systems, with a maximum absorbance wavelength (λmax\lambda_{max}) around 281 nm in methanol .

Structural Representation

The structural representation of MCTR3 can be illustrated through its chemical formula and stereochemistry, which plays a critical role in its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

MCTR3 participates in various chemical reactions essential for its biological function. Key reactions include:

  • Oxidation: Converting substrates into active forms.
  • Conjugation: Interacting with other biomolecules to modulate their activity.
  • Enzymatic Reactions: Involving specific enzymes that facilitate its synthesis from precursor molecules .

These reactions are vital for the compound's role in mediating inflammatory responses and promoting tissue repair.

Mechanism of Action

Process and Data

MCTR3 exerts its effects primarily through binding interactions with various biomolecules, influencing gene expression and cellular functions. It has been shown to reprogram monocytes to enhance their protective properties against joint inflammation. The compound's anti-inflammatory activities are significant at varying dosages; for instance, at a concentration of 100 ng, it selectively reduces levels of specific eicosanoids in inflammatory exudates .

Physical and Chemical Properties Analysis

Physical Properties

MCTR3 is characterized by its solubility in organic solvents such as methanol and its stability under physiological conditions. Its physical properties are critical for understanding its behavior in biological systems.

Chemical Properties

The chemical properties include:

  • Molecular weight: Approximately 464 g/mol
  • Stability: High purity (>98%) ensures consistent performance in biological assays
  • Reactivity: Engages in specific biochemical pathways that facilitate resolution of inflammation .
Applications

Scientific Uses

MCTR3 is primarily studied for its potential therapeutic applications in:

  • Inflammatory Diseases: Its ability to resolve inflammation makes it a candidate for treating conditions such as arthritis.
  • Tissue Regeneration: Promoting healing processes following injury or surgery.
  • Immunomodulation: Modifying immune responses to enhance recovery from infections or injuries .

Research continues to explore the full therapeutic potential of MCTR3 in various clinical settings, emphasizing its role as a mediator in pro-resolving pathways.

Biochemical Characterization of MCTR3

Biosynthesis Pathways of Maresin Conjugates in Tissue Regeneration

MCTR3 (13R-cysteinyl,14S-hydroxy-docosahexaenoic acid) is biosynthesized through a conserved enzymatic cascade initiated from the omega-3 fatty acid docosahexaenoic acid (DHA). The pathway involves three sequential reactions catalyzed by distinct enzymes:

  • 14-Lipoxygenation: DHA undergoes stereoselective oxygenation via 12/15-lipoxygenase (ALOX15) or macrophage-specific enzymes to form 14S-hydroperoxy-DHA (14S-HpDHA) [1] [5].
  • Epoxidation: 14S-HpDHA is converted to the unstable 13S,14S-epoxy-maresin intermediate (epoxy-maresin) by the same lipoxygenase or via soluble epoxide hydrolase activity [4] [9].
  • Glutathione Conjugation and Processing: Epoxy-maresin is stereoselectively opened at the C13 position by glutathione-S-transferase (GST), forming MCTR1 (13-glutathionyl,14S-hydroxy-DHA). Subsequent enzymatic hydrolysis by γ-glutamyl transferase (GGT) removes glutamate to generate MCTR2 (13-cysteinylglycinyl,14S-hydroxy-DHA). Finally, dipeptidases cleave glycine to yield MCTR3 (13-cysteinyl,14S-hydroxy-DHA) [4] [5] [8].

Table 1: Enzymatic Pathway for MCTR3 Biosynthesis

StepSubstrateEnzymeProduct
1Docosahexaenoic acid (DHA)12/15-Lipoxygenase14S-HpDHA
214S-HpDHAEpoxide synthase13S,14S-epoxy-maresin
3a13S,14S-epoxy-maresinGlutathione-S-transferase (GST)MCTR1
3bMCTR1γ-Glutamyl transferase (GGT)MCTR2
3cMCTR2DipeptidaseMCTR3

This pathway is evolutionarily conserved and operational in human macrophages during E. coli phagocytosis, sepsis, and tissue repair processes [4] [6].

Structural Identification and Stereochemical Specificity of MCTR3

The complete stereochemistry of MCTR3 was resolved through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and total organic synthesis:

  • Chromatographic and Spectrometric Identification: Endogenous MCTR3 isolated from human macrophages and murine inflammatory exudates displays identical retention times and tandem mass spectra to synthetic standards. Characteristic MS/MS fragmentation includes a parent ion at m/z 464 and a signature daughter ion at m/z 191 (corresponding to the cysteinyl-hydroxy-DHA fragment) [4] [6].
  • Stereochemical Assignment: Nuclear magnetic resonance (NMR) analysis of synthetic MCTR3 confirmed the 13R,14S-dihydroxy configuration and 4Z,7Z,9E,11E,13R,14S,16Z,19Z geometry of the carbon chain. The cysteine moiety is conjugated at C13 via an R-configured carbon-sulfur bond [5] [8].
  • Stereoselective Bioactivity: Synthetic MCTR3 with the 13R,14S configuration matched endogenous material in bioassays, while epimers (e.g., 13S,14R or 13S,14S) showed significantly reduced potency (>90% loss in phagocytosis enhancement) [4] [9].

Table 2: Key Analytical Parameters for MCTR3 Identification

ParameterValue/CharacteristicSignificance
Molecular weight463.6 DaConfirmed via high-resolution MS
LC-MS/MS transition464→191Diagnostic fragment for MRM quantification
UV absorbanceλmax 237 nmConjugated triene chromophore
C13 configurationREssential for receptor binding
C14 configurationSRequired for bioactivity

Endogenous Production in Human and Murine Systems

MCTR3 is endogenously produced in mammalian tissues during inflammation resolution and tissue regeneration:

  • Human Sources:
  • Immune Cells: Human macrophages activated by E. coli produce MCTR3 at concentrations of 0.5–2.1 ng/106 cells. Production is amplified by glutathione depletion, confirming enzymatic processing from MCTR1/2 precursors [4] [6].
  • Clinical Biosignature: Plasma MCTR3 levels are inversely correlated with disease severity in rheumatoid arthritis (RA) patients (r = -0.72, p<0.01). RA patients in remission exhibit 3.5-fold higher circulating MCTR3 than active-disease cohorts [3] [9].
  • Tissue Distribution: Identified in human spleen, lymph nodes, bone marrow, and brain at concentrations of 0.1–3.4 pg/mg tissue. Levels increase 2.8-fold in septic spleens [1] [3].
  • Murine Models:
  • During E. coli-induced peritonitis, peritoneal MCTR3 peaks at 12 hours post-infection (120 pg/exudate), coinciding with macrophage phagocytosis activation [4] [6].
  • Hind-limb ischemia-reperfusion injury elevates pulmonary MCTR3 (45 pg/lung), reducing neutrophil infiltration by 40–60% [1] [5].

Table 3: Endogenous MCTR3 Levels in Biological Systems

SourceConditionConcentrationDetection Method
Human macrophagesE. coli stimulation1.8 ± 0.3 ng/106 cellsLC-MS/MS (MRM 464→191)
Human plasmaRheumatoid arthritis (active)12.4 ± 3.1 pg/mL
Human plasmaRheumatoid arthritis (remission)43.6 ± 8.7 pg/mL
Murine peritoneumE. coli peritonitis (12h)120 ± 25 pg/exudate
Human spleenStaphylococcus aureus incubation3.4 ± 0.9 pg/mg

The spatiotemporal production of MCTR3 aligns with resolution phases in inflammation and tissue regeneration, confirming its role as an endogenously biosynthesized immunoresolvent [1] [3] [9].

Properties

CAS Number

1784701-63-8

Product Name

MCTR3

Molecular Formula

C25H37NO5S

Molecular Weight

463.6

InChI

InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1

InChI Key

GIIVKOKEBBFSDI-FTVGPXKWSA-N

SMILES

O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O

Synonyms

13-cysteinyl-14-hydroxy-Docosahexaenoic Acid;Maresin Conjugates in Tissue Regeneration 3;Maresin Sulfido Conjugate 3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.